2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-11-18(12-3-6-14(25-2)7-4-12)23-19(27-11)22-17(24)10-26-16-8-5-13(20)9-15(16)21/h3-9H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDTPYJVSWBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazole intermediate.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in the formation of amine derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while nucleophilic substitution of the dichlorophenoxy group can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related acetamide derivatives highlights key differences in substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 2,4-dichlorophenoxy group in the target compound is critical for redox-related activities (e.g., antioxidant effects) . Replacing this with a sulfonyl group () increases molecular weight and may enhance metabolic stability but eliminates phenoxy-related herbicidal activity.
Thiazole vs. Triazole/Triazolinthione Cores :
- Compounds with 1,2,4-triazole () or thiazolidinedione () cores exhibit distinct biological profiles. For example, WH7’s triazole moiety correlates with auxin-like activity, while thiazolidinedione hybrids show hypoglycemic effects .
In contrast, chlorophenyl substituents (e.g., ’s Compound 3g) improve enzyme inhibition via hydrophobic interactions .
Synthetic Pathways :
- Many analogs (e.g., ) are synthesized via chloroacetylation of heterocyclic amines, enabling structural diversification. The target compound’s synthesis likely involves similar intermediates .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃Cl₂N₃O₂S
- Molecular Weight : 326.175 g/mol
- CAS Number : 40582-08-9
The compound features a dichlorophenoxy group, a thiazole ring, and a methoxyphenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial and antifungal activities. In vitro studies have demonstrated that this compound exhibits potent activity against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound's thiazole component plays a crucial role in enhancing its antimicrobial efficacy.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. In a study using the NCI DTP protocol for screening anticancer agents, compounds similar to this compound were tested against various cancer cell lines. The findings indicated that such compounds could induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
The compound showed IC50 values in the range of 10–30 µM against human glioblastoma U251 cells and human melanoma WM793 cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Agricultural and Food Chemistry, researchers synthesized several thiazole-based compounds and tested their antimicrobial properties. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazole ring could enhance antimicrobial activity further .
Case Study 2: Anticancer Potential
A separate investigation into the anticancer potential of thiazole derivatives highlighted that the presence of electron-donating groups such as methoxy on the phenyl ring significantly increased cytotoxicity. The study utilized various cancer cell lines to evaluate the efficacy of these compounds . The results indicated that structural modifications could lead to improved therapeutic profiles.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : Compounds with similar structures have shown binding affinity towards σ receptors, which are implicated in pain modulation and neuroprotection.
- Enzyme Inhibition : Thiazole derivatives may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide?
Methodological Answer: A common approach involves coupling a 2-amino-thiazole derivative with a chloroacetamide intermediate. For example:
Synthesize the 2-amino-5-methyl-4-(4-methoxyphenyl)thiazole core via cyclization of thiourea derivatives with α-halo ketones.
React this intermediate with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C .
Isolate the product via filtration and recrystallization (e.g., ethanol-DMF mixture).
Key Considerations:
- Monitor reaction progress via TLC.
- Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
Advanced Synthesis
Q. Q2: How can reaction yields be optimized for the thiazole-acetamide coupling step?
Methodological Answer: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity of the thiazole amine, improving coupling efficiency .
- Base Choice: Potassium carbonate (K₂CO₃) in DMF can act as both a base and phase-transfer catalyst, accelerating the reaction compared to TEA .
- Temperature Control: Gradual addition of acyl chloride at 0–5°C minimizes side reactions (e.g., dimerization).
Q. Q3: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- IR: Confirm amide C=O stretch (~1667 cm⁻¹) and aromatic C-Cl stretches (~611 cm⁻¹) .
Structural Characterization (Advanced)
Q. Q4: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and torsional strain in the dichlorophenoxy moiety .
- Critical Parameters:
Biological Evaluation
Q. Q5: How to design assays for evaluating this compound’s anti-cancer activity?
Methodological Answer:
In Vitro Screening:
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Compare activity to structurally related thiazole-acetamides (e.g., substitutions on the phenoxy group) .
Mechanistic Studies:
- Perform flow cytometry to assess apoptosis (Annexin V/PI staining).
- Validate target engagement via Western blotting (e.g., PARP cleavage).
Safety and Handling
Q. Q6: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .
Data Contradiction Analysis
Q. Q7: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
Source Analysis:
- Compare assay conditions (e.g., cell line origin, serum concentration).
- Verify compound purity (≥95% via HPLC) and solvent used (DMSO vs. saline) .
Statistical Validation:
- Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin).
- Apply ANOVA to assess significance of inter-study variability.
Computational Modeling
Q. Q8: Which computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin.
- MD Simulations: Run GROMACS for 100 ns to assess stability of ligand-protein complexes.
- Parameterization: Assign partial charges via Gaussian09 at the B3LYP/6-31G* level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
